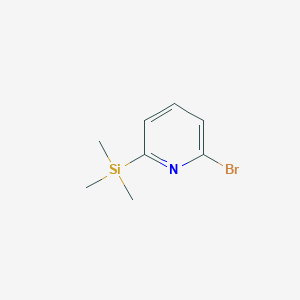
2-Bromo-6-(trimethylsilyl)pyridine
Vue d'ensemble
Description
2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .Applications De Recherche Scientifique
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Other Compounds
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .
- Methods of Application: The compound is used in the synthesis of several other compounds, including 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .
- Results or Outcomes: The outcomes of these syntheses are the aforementioned compounds, which can have various applications in different fields of chemistry .
Application 3: Formation of C−N Bond
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application: The compound is used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcome of this synthesis is the formation of a C−N bond, which is a fundamental structural unit in many chemical compounds .
Application 4: Synthesis of 2′-Pyridyldifluoroacetate
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used in the synthesis of 2′-pyridyldifluoroacetate .
- Methods of Application: The compound is reacted with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes: The outcome of this synthesis is 2′-pyridyldifluoroacetate, a compound that can have various applications in different fields of chemistry .
Application 5: Formation of C−N Bond
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used as a building block in the formation of C−N bond by various cross-coupling reactions .
- Methods of Application: The compound is used in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcome of this synthesis is the formation of a C−N bond, which is a fundamental structural unit in many chemical compounds .
Application 6: Synthesis of 2′-Pyridyldifluoroacetate
- Summary of the Application: 2-Bromo-6-(trimethylsilyl)pyridine can be used in the synthesis of 2′-pyridyldifluoroacetate .
- Methods of Application: The compound is reacted with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results or Outcomes: The outcome of this synthesis is 2′-pyridyldifluoroacetate, a compound that can have various applications in different fields of chemistry .
Propriétés
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trimethylsilyl)pyridine | |
CAS RN |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

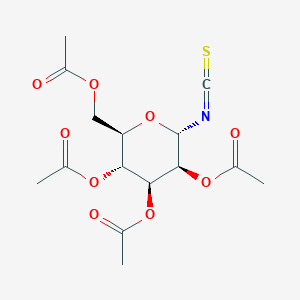



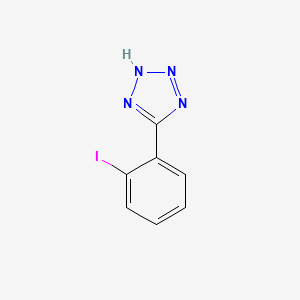
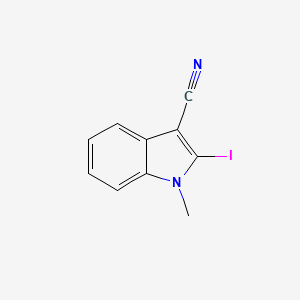
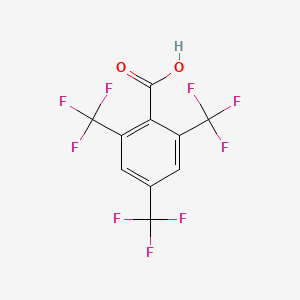
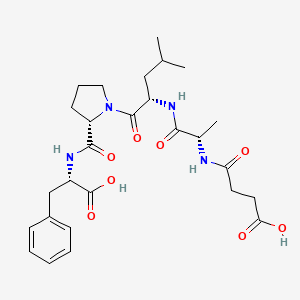
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

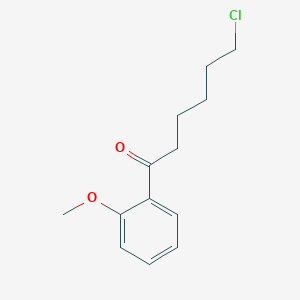
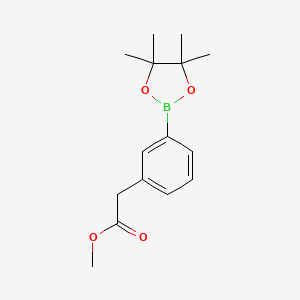

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)